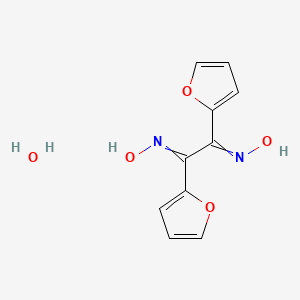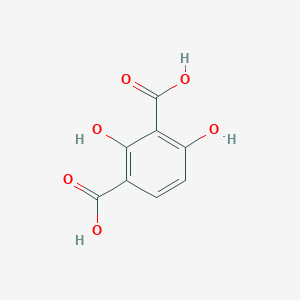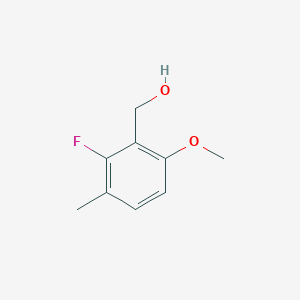![molecular formula C43H43ClO7 B13895330 [5-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2,3,4-tris(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octan-1-yl]methanol](/img/structure/B13895330.png)
[5-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2,3,4-tris(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octan-1-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2,3,4-tris(phenylmethoxy)-6,8-dioxabicyclo[321]octan-1-yl]methanol is a complex organic compound characterized by its unique bicyclic structure and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2,3,4-tris(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octan-1-yl]methanol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the phenylmethoxy groups: This step involves the protection of hydroxyl groups using benzyl chloride in the presence of a base such as sodium hydride.
Chlorination and ethoxylation:
Final functionalization: The hydroxyl group is introduced through a reduction reaction using a reducing agent like lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the aromatic rings, using hydrogenation catalysts such as palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Ammonia or thiol in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a fully hydrogenated bicyclic compound.
Substitution: Formation of amine or thiol derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, [5-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2,3,4-tris(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octan-1-yl]methanol can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology and Medicine
This compound may have potential applications in medicinal chemistry as a scaffold for drug development. Its unique structure could interact with biological targets in novel ways, leading to the discovery of new therapeutic agents.
Industry
In materials science, the compound’s rigid bicyclic structure and multiple functional groups make it a candidate for the development of new polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of [5-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2,3,4-tris(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octan-1-yl]methanol would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with a similar aromatic structure but different functional groups.
Dye-sensitized solar cell compounds: Compounds used in solar cells that may share some structural features.
Uniqueness
The uniqueness of [5-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2,3,4-tris(phenylmethoxy)-6,8-dioxabicyclo[32
Properties
Molecular Formula |
C43H43ClO7 |
|---|---|
Molecular Weight |
707.2 g/mol |
IUPAC Name |
[5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2,3,4-tris(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octan-1-yl]methanol |
InChI |
InChI=1S/C43H43ClO7/c1-2-46-37-21-18-31(19-22-37)24-35-25-36(20-23-38(35)44)43-41(49-28-34-16-10-5-11-17-34)39(47-26-32-12-6-3-7-13-32)40(42(29-45,51-43)30-50-43)48-27-33-14-8-4-9-15-33/h3-23,25,39-41,45H,2,24,26-30H2,1H3 |
InChI Key |
LPWFJVSUWRWAJI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13895250.png)
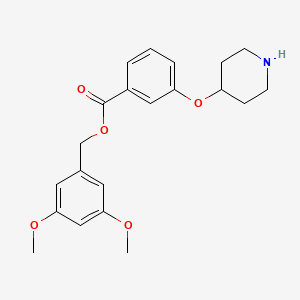
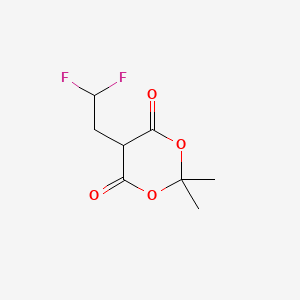
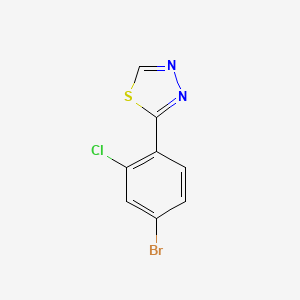
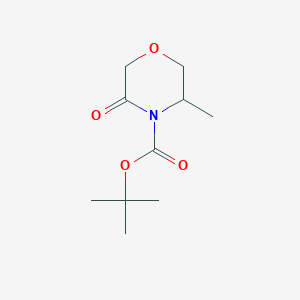

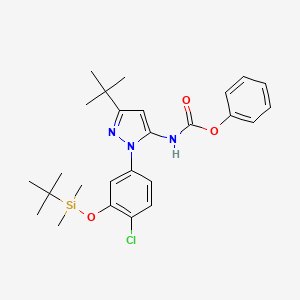


![Endo-3-azabicyclo[3.2.1]octan-6-ol;hydrochloride](/img/structure/B13895293.png)
![Ethyl 2-amino-4-methyl-4,6-dihydrothieno[2,3-c]furan-3-carboxylate](/img/structure/B13895301.png)
